molecular formula C15H17Cl2NO2 B1676115 贝美司琼 CAS No. 40796-97-2

贝美司琼

货号 B1676115
CAS 编号: 40796-97-2
分子量: 314.2 g/mol
InChI 键: MNJNPLVXBISNSX-CHWSQXEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Bemesetron has a molecular formula of C15H17Cl2NO2 and a molar mass of 314.21 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate .


Physical And Chemical Properties Analysis

Bemesetron is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bemesetron involves the condensation of two key starting materials, followed by several steps of functional group transformations. The key steps include the formation of an imidazole ring and the introduction of a quinuclidine moiety.", "Starting Materials": [ "2-chloro-1-methylpyridinium iodide", "2-(4-methylpiperazin-1-yl)acetaldehyde" ], "Reaction": [ "Step 1: Treatment of 2-chloro-1-methylpyridinium iodide with sodium azide to form the corresponding azide", "Step 2: Reduction of the azide with lithium aluminum hydride to form the corresponding amine", "Step 3: Condensation of the amine with 2-(4-methylpiperazin-1-yl)acetaldehyde to form the corresponding imine", "Step 4: Reduction of the imine with sodium borohydride to form the corresponding amine", "Step 5: Protection of the amine with tert-butyloxycarbonyl (BOC) to form the corresponding BOC-protected amine", "Step 6: Formation of the imidazole ring through the reaction of the BOC-protected amine with glyoxal", "Step 7: Removal of the BOC protecting group with trifluoroacetic acid to form the corresponding amine", "Step 8: Introduction of the quinuclidine moiety through the reaction of the amine with 1,3-dibromopropane", "Step 9: Reduction of the resulting quaternary ammonium salt with sodium borohydride to form the final product, Bemesetron" ] }

CAS 编号

40796-97-2

分子式

C15H17Cl2NO2

分子量

314.2 g/mol

IUPAC 名称

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

InChI 键

MNJNPLVXBISNSX-CHWSQXEVSA-N

手性 SMILES

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

规范 SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

外观

Solid powder

其他 CAS 编号

40796-97-2

Pictograms

Acute Toxic

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bemesetron
Reactant of Route 2
Reactant of Route 2
Bemesetron
Reactant of Route 3
Reactant of Route 3
Bemesetron
Reactant of Route 4
Reactant of Route 4
Bemesetron
Reactant of Route 5
Reactant of Route 5
Bemesetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bemesetron

Q & A

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: Bemesetron acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, Bemesetron blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of Bemesetron in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of Bemesetron and how do structural modifications impact its activity?

A2: While the provided research papers don't detail Bemesetron's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with Bemesetron exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of Bemesetron contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of Bemesetron in in vitro or in vivo models?

A3: The provided research emphasizes the role of Bemesetron and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that Bemesetron effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that Bemesetron, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。